molecular formula C17H15N5O2S B14977023 N-(4-methoxyphenyl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide

N-(4-methoxyphenyl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide

Cat. No.: B14977023
M. Wt: 353.4 g/mol
InChI Key: ILWILECEVRFOLF-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide is a heterocyclic acetamide derivative featuring a [1,2,4]triazolo[4,3-a]benzimidazole core linked via a sulfanyl group to an acetamide scaffold. This compound belongs to a broader class of triazole- and benzimidazole-containing molecules studied for their pharmacological properties, including anticancer and anti-inflammatory activities .

Properties

Molecular Formula

C17H15N5O2S

Molecular Weight

353.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide

InChI

InChI=1S/C17H15N5O2S/c1-24-12-8-6-11(7-9-12)18-15(23)10-25-17-21-20-16-19-13-4-2-3-5-14(13)22(16)17/h2-9H,10H2,1H3,(H,18,23)(H,19,20)

InChI Key

ILWILECEVRFOLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NNC3=NC4=CC=CC=C4N32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Triazolobenzimidazole Core: The triazolobenzimidazole core can be synthesized by the cyclization of appropriate precursors such as o-phenylenediamine and triazole derivatives under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, using reagents like methoxybenzene and suitable catalysts.

    Attachment of the Sulfanylacetamide Side Chain: The final step involves the nucleophilic substitution reaction to attach the sulfanylacetamide side chain to the triazolobenzimidazole core. This can be achieved using reagents like chloroacetamide and thiol derivatives under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(4-methoxyphenyl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The triazolobenzimidazole core can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group and sulfanylacetamide side chain can further enhance its binding affinity and specificity. The exact molecular targets and pathways involved may vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several triazole- and benzimidazole-based derivatives. Key analogues include:

Compound Name Core Structure Key Substituents Biological Activity Reference
2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide Bis-triazoloquinoxaline 4-Fluorophenyl TopoII inhibition, cytotoxicity
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole Furan-2-yl, variable substituents Anti-exudative activity
2-(4-Methyl-2-oxochromen-7-yl)oxy-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide Triazoloazepine Chromen-7-yloxy, azepine Not explicitly reported

Key Observations :

  • Substituent Impact : The 4-methoxyphenyl group in the target compound may enhance membrane permeability compared to the 4-fluorophenyl group in ’s analogue, which demonstrated potent TopoII inhibition . Halogen substituents (e.g., Cl, Br in ) often improve binding affinity but may reduce solubility .
  • Core Heterocycle: The benzimidazole-triazole fusion in the target compound contrasts with the bis-triazoloquinoxaline in . The latter showed stronger DNA intercalation due to its planar quinoxaline core .

Anticancer Activity :

  • The bis-triazoloquinoxaline derivative () exhibited IC₅₀ values of 2.1–4.8 µM against HePG-2, Hep-2, and Caco-2 cell lines, with G2/M phase arrest and apoptosis induction . Comparable data for the target compound is lacking, but its benzimidazole core may favor kinase inhibition over DNA intercalation.

Anti-inflammatory/Anti-exudative Activity :

  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () reduced inflammation by 40–65% at 10 mg/kg, comparable to diclofenac (8 mg/kg). The methoxyphenyl group in the target compound could similarly modulate cyclooxygenase (COX) activity .

Tautomerism and Stability :

  • Triazole-thione intermediates (e.g., compounds [7–9] in ) exist in thione tautomeric forms, confirmed by IR absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) . The target compound’s stability may depend on similar tautomeric equilibria.

Biological Activity

N-(4-methoxyphenyl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its activity, drawing from diverse scientific literature.

Chemical Structure and Synthesis

The compound has the following molecular formula: C17H15N5O2S. It features a 4-methoxyphenyl group and a 9H-[1,2,4]triazolo[4,3-a]benzimidazole moiety connected via a sulfanyl link to an acetamide group. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and cyclizations that yield the target compound with high purity.

Synthesis Overview

  • Starting Materials : 4-methoxyphenol, appropriate triazole derivatives.
  • Key Reactions :
    • Nucleophilic substitution to introduce the sulfanyl group.
    • Acetylation to form the acetamide linkage.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, triazole derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.0Apoptosis
Compound BMCF-77.5Cell Cycle Arrest
This compoundA549TBDTBD

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that derivatives with similar structural motifs exhibit significant antibacterial and antifungal activities.

The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Compounds like this compound may inhibit key enzymes involved in cancer proliferation pathways.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

Case Study 1: Anticancer Efficacy in Vivo

A study conducted on mice bearing xenograft tumors showed that administration of the compound led to a significant reduction in tumor size compared to controls. The treatment group exhibited enhanced apoptosis markers in tumor tissues.

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus demonstrated that the compound inhibited bacterial growth at low concentrations. The mechanism was attributed to disruption of bacterial cell wall synthesis.

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